The Dual-Pronged Attack of ODM-204 on Castration-Resistant Prostate Cancer: A Technical Overview
The Dual-Pronged Attack of ODM-204 on Castration-Resistant Prostate Cancer: A Technical Overview
For Immediate Release
Espoo, Finland – November 6, 2025 – In the landscape of advanced prostate cancer therapeutics, the investigational compound ODM-204 has emerged as a molecule of significant interest due to its unique, dual mechanism of action. Targeting two critical pathways that fuel the growth of castration-resistant prostate cancer (CRPC), ODM-204 acts as both a potent androgen receptor (AR) antagonist and an inhibitor of CYP17A1, the key enzyme in androgen biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical findings for ODM-204, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Front War on Androgen Signaling
Castration-resistant prostate cancer is defined by its continued proliferation despite androgen deprivation therapy, often driven by reactivated AR signaling through intratumoral androgen production or AR mutations. ODM-204 is a nonsteroidal small molecule designed to counteract this resistance by simultaneously blocking the AR ligand-binding domain and shutting down the production of its ligands.[1][2]
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CYP17A1 Inhibition: ODM-204 potently inhibits the CYP17A1 enzyme, which is essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT) in both the testes and adrenal glands.[2] By blocking this enzyme, ODM-204 effectively reduces the circulating and intratumoral androgen levels that can activate the androgen receptor.
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Androgen Receptor Antagonism: Concurrently, ODM-204 binds with high affinity to the androgen receptor itself. This direct antagonism prevents receptor activation and its subsequent translocation to the nucleus, thereby blocking the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.[2]
This dual-action approach is hypothesized to provide a more comprehensive and durable suppression of the AR signaling axis compared to agents that target only one of these mechanisms.[3]
Quantitative Preclinical Data
ODM-204 has demonstrated potent activity in a range of preclinical assays, confirming its dual mechanism. The key quantitative metrics are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| Enzymatic Inhibition | |||
| IC₅₀ | CYP17A1 | 22 nM | [3][4][5] |
| Receptor Binding | |||
| Kᵢ | Wild-Type Androgen Receptor | 47 nM | [3][4] |
| IC₅₀ | Androgen Receptor (reporter assay) | 80 nM | [5] |
| Cell Proliferation | |||
| IC₅₀ | LNCaP Cells | 170 nM | [4] |
| IC₅₀ | VCaP Cells | 280 nM | [4] |
| Mutant AR Inhibition | (Nuclear Translocation) | ||
| IC₅₀ | AR (T877A) | 95 nM | [4] |
| IC₅₀ | AR (W741L) | 277 nM | [4] |
| IC₅₀ | AR (F876L) | 6 nM | [4] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | VCaP Xenograft Model (50 mg/kg/day) | 66% | [4] |
Key Experimental Protocols
The following sections detail the methodologies used to establish the efficacy and mechanism of action of ODM-204.
Androgen Receptor Competitive Binding Assay
The binding affinity of ODM-204 to the wild-type androgen receptor was determined using a competitive radioligand binding assay with rat prostate cytosol.
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Cytosol Preparation: Ventral prostates are excised from 60-90 day old Sprague-Dawley rats 24 hours post-castration. The tissue is homogenized in a low-salt TEDG buffer (containing TRIS, EDTA, DTT, and glycerol) with protease inhibitors. The homogenate is then subjected to high-speed refrigerated centrifugation to isolate the cytosolic fraction (supernatant), which is stored at -70°C.
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Competitive Binding: The assay is performed in tubes containing a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881 or [³H]-Mibolerone) and increasing concentrations of the unlabeled competitor (ODM-204).
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Incubation and Separation: The prostate cytosol preparation is added to the tubes and incubated for 24 hours at 4°C to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as hydroxyapatite (HAP) precipitation or filtration.
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Quantification and Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
CYP17A1 Enzymatic Activity Assay
The inhibitory potency of ODM-204 against CYP17A1 was assessed using human testicular microsomes, which are a rich source of the enzyme.
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Reaction Mixture: The assay is conducted in a buffer system containing human testicular microsomes, a NADPH-regenerating system (as a source of reducing equivalents for the P450 enzyme), and a radiolabeled substrate (e.g., [¹⁴C]-Progesterone for 17α-hydroxylase activity or [³H]-17-OH-pregnenolone for 17,20-lyase activity).
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Inhibition: ODM-204 is added to the reaction mixture at various concentrations and pre-incubated before the addition of the substrate to initiate the reaction.
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Steroid Extraction: The reaction is incubated at 37°C and then stopped (e.g., by adding a strong base). The steroid substrates and products are extracted from the aqueous mixture using an organic solvent like ethyl acetate.
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Product Separation and Detection: The extracted steroids are separated using thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphor screen, and the radioactivity of the substrate and product bands is quantified.
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Data Analysis: The percentage of substrate conversion to product is calculated for each concentration of ODM-204. The IC₅₀ value is then determined by plotting the percent inhibition against the log concentration of ODM-204.
VCaP Xenograft Model for In Vivo Efficacy
The antitumor activity of ODM-204 was evaluated in a subcutaneous VCaP xenograft model, which represents androgen-sensitive prostate cancer.[4][6]
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Cell Culture and Implantation: VCaP cells are cultured in appropriate media. A suspension of 1-5 x 10⁶ VCaP cells, typically mixed 1:1 with Matrigel, is injected subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID).[6]
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Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³). The mice are then randomized into treatment and vehicle control groups.
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Dosing and Monitoring: ODM-204 is administered orally (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width²)/2. Body weight and the general health of the animals are also monitored.
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Endpoint and Analysis: The study is concluded after a predefined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups.
Phase I Clinical Trial Findings (NCT02344017)
A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ODM-204 in men with metastatic CRPC.[4][7]
| Parameter | Finding | Reference |
| Study Population | 23 patients with progressive metastatic CRPC | [4] |
| Dose Levels | 50, 100, 200, 300, 500 mg (twice daily) | [4] |
| Safety | Generally well tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea. | [4] |
| Efficacy | PSA Response (≥50% decline): 13% of patients at 12 weeks. | [4][7] |
| Testosterone Levels: Decreases observed, confirming androgen deprivation. | [7] | |
| Pharmacokinetics | Dose-dependent increase in AUC and Cmax up to 300 mg dose after a single administration. | [7] |
| Challenge: Unexpectedly lower steady-state concentrations on Day 8 compared to Day 1, particularly at higher doses. | [7] |
While ODM-204 demonstrated a favorable safety profile and clear evidence of biological activity through reductions in testosterone and PSA, its development was halted.[7] The unexpected pharmacokinetic properties, characterized by decreasing drug concentrations after repeated dosing, presented significant challenges for further clinical advancement.[4][7]
Conclusion
ODM-204 represents a rational and innovative approach to treating CRPC by dually inhibiting both androgen synthesis via CYP17A1 and androgen action at the receptor level. Preclinical data robustly support this mechanism, demonstrating potent enzymatic and receptor inhibition, suppression of cancer cell growth, and significant antitumor activity in vivo. Although clinical development was ultimately stopped due to unfavorable pharmacokinetic properties, the extensive preclinical and early clinical data for ODM-204 provide a valuable case study and a strong foundation for the development of future dual-action inhibitors for advanced prostate cancer.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate … [ouci.dntb.gov.ua]
